molecular formula C14H17N B11725074 2-[4-(tert-Butyl)phenyl]pyrrole

2-[4-(tert-Butyl)phenyl]pyrrole

Katalognummer: B11725074
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: LSSWRWMRRIMSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(tert-Butyl)phenyl]pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the pyrrole ring. The molecular formula of this compound is C14H17N, and it has a molecular weight of 199.29 g/mol

Analyse Chemischer Reaktionen

2-[4-(tert-Butyl)phenyl]pyrrole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iron (III) chloride, copper(II) catalysts, and various alkyl halides. The major products formed from these reactions are typically substituted pyrroles and pyrrole derivatives.

Wirkmechanismus

The mechanism of action of 2-[4-(tert-Butyl)phenyl]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-[4-(tert-Butyl)phenyl]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the tert-butyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C14H17N

Molekulargewicht

199.29 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-1H-pyrrole

InChI

InChI=1S/C14H17N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10,15H,1-3H3

InChI-Schlüssel

LSSWRWMRRIMSGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.